Cas no 2138129-66-3 (tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate)
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate
- EN300-798420
- 2138129-66-3
-
- Inchi: 1S/C12H21NO3/c1-8(14)9-6-10(7-9)13(5)11(15)16-12(2,3)4/h9-10H,6-7H2,1-5H3
- InChI Key: IDCNBNKDJBTAOA-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(C)C1CC(C(C)=O)C1)=O
Computed Properties
- Exact Mass: 227.15214353g/mol
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798420-0.05g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
| Enamine | EN300-798420-0.1g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
| Enamine | EN300-798420-0.25g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
| Enamine | EN300-798420-0.5g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
| Enamine | EN300-798420-1.0g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-798420-2.5g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
| Enamine | EN300-798420-5.0g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
| Enamine | EN300-798420-10.0g |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate |
2138129-66-3 | 95% | 10.0g |
$3929.0 | 2024-05-21 |
tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate
Comprehensive Overview of tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate (CAS No. 2138129-66-3)
The compound tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate (CAS No. 2138129-66-3) is a specialized organic molecule with significant relevance in pharmaceutical and chemical research. Its unique structure, featuring a cyclobutyl ring and tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most searched questions related to tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate is its role in medicinal chemistry. This compound is often utilized as a building block in the design of small-molecule drugs, thanks to its ability to modulate biological activity. The acetyl and carbamate functional groups provide sites for further chemical modifications, enabling the creation of derivatives with enhanced pharmacokinetic properties. This aligns with the growing demand for highly selective and low-toxicity therapeutic agents, a hot topic in modern pharmacology.
Another area of interest is the synthetic methodology for tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate. Organic chemists often explore efficient and scalable routes to produce this compound, given its importance in peptide mimetics and protease inhibitor research. Recent advancements in green chemistry have also spurred inquiries into eco-friendly synthesis techniques, reflecting the broader trend toward sustainable laboratory practices. Keywords like "synthesis optimization" and "catalytic efficiency" are frequently associated with this compound in academic literature.
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In the context of drug formulation, tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate has garnered attention for its potential in improving drug solubility and bioavailability. Formulation scientists are increasingly interested in how this compound can be incorporated into nanocarrier systems or co-crystals to enhance delivery efficiency. This aligns with the rising popularity of nanomedicine and targeted drug delivery, which dominate current biomedical research trends.
Lastly, regulatory and safety aspects of CAS No. 2138129-66-3 are frequently searched by compliance officers and researchers. While not classified as hazardous, proper risk assessment and material safety data sheets (MSDS) are essential for safe laboratory use. The compound's compatibility with Good Manufacturing Practices (GMP) is another area of interest, especially for those involved in preclinical development.
In summary, tert-butyl N-(3-acetylcyclobutyl)-N-methylcarbamate (CAS No. 2138129-66-3) is a versatile and highly sought-after compound in the fields of pharmaceutical research, organic synthesis, and drug formulation. Its applications span from kinase inhibitor development to nanomedicine, making it a focal point for both academic and industrial research. By addressing frequently searched questions and aligning with contemporary scientific trends, this overview provides a comprehensive and SEO-optimized resource for professionals seeking detailed information on this compound.
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